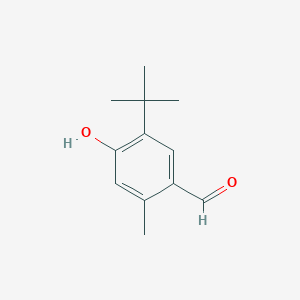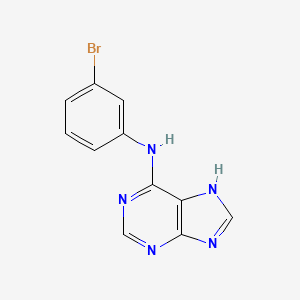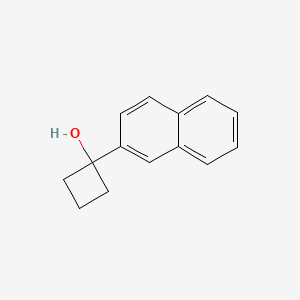
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
The synthesis of 2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-diethoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond .
Common reagents used in these reactions include palladium catalysts such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide. The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules. In biology, it can be used to modify biomolecules for various applications, including drug development and molecular imaging .
In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is also employed in the development of new materials for use in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mecanismo De Acción
The mechanism of action of 2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves several key steps. The reaction begins with the oxidative addition of the aryl or vinyl halide to the palladium catalyst, forming a palladium complex. This is followed by transmetalation, where the organoboron compound transfers its organic group to the palladium complex. Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst .
Comparación Con Compuestos Similares
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is similar to other organoboron compounds used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and 2-phenyl-1,3,2-dioxaborolane . it is unique in its ability to introduce the 3,4-diethoxyphenyl group into the coupled product, which can impart specific electronic and steric properties to the final molecule .
Similar compounds include:
- Phenylboronic acid
- 2-Phenyl-1,3,2-dioxaborolane
- 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane
Propiedades
Fórmula molecular |
C16H25BO4 |
|---|---|
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4/c1-7-18-13-10-9-12(11-14(13)19-8-2)17-20-15(3,4)16(5,6)21-17/h9-11H,7-8H2,1-6H3 |
Clave InChI |
MBCMPJGYOKNJKF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylethanol](/img/structure/B8773989.png)






![6-Bromo-2-phenylimidazo[1,2-A]pyridin-7-amine](/img/structure/B8774037.png)

![2-Pyridinamine, 5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B8774047.png)

![(R)-2-[(N-acetyl-N-methylamino)methyl]pyrrolidine](/img/structure/B8774075.png)
![2-{2-[(2,6-dichlorophenyl)amino]phenyl}-N,N-diethylacetamide](/img/structure/B8774081.png)
